molecular formula C13H18N4O2S B2873217 2-(4-(ethylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole CAS No. 1208959-59-4

2-(4-(ethylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole

Cat. No.: B2873217
CAS No.: 1208959-59-4
M. Wt: 294.37
InChI Key: SDJRDSLYSFMNAJ-UHFFFAOYSA-N
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Description

2-(4-(Ethylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole (CAS 1208959-59-4) is a synthetic small molecule featuring a benzimidazole core linked to an ethylsulfonyl piperazine group. This structure combines two privileged pharmacophores in medicinal chemistry, making it a valuable scaffold for pharmaceutical research and development, particularly in the field of oncology . The benzimidazole nucleus is a key structural component in numerous bioactive compounds and known to interact with various biological targets through mechanisms such as hydrogen bonding, π-π stacking, and metal ion interactions . Benzimidazole derivatives have demonstrated a wide range of therapeutic activities, including anticancer, antimicrobial, and antiviral effects . The piperazine ring, a common feature in many drugs, enhances molecular diversity and can improve pharmacokinetic properties . The ethylsulfonyl group is a distinct electronegative moiety that can influence the molecule's solubility and its interaction with enzyme binding sites. This compound is of significant interest in anticancer research . Benzimidazole derivatives have shown promise as potential anticancer agents by targeting critical cellular processes, such as enzyme inhibition (e.g., topoisomerases) and modulation of pathways crucial for cancer cell proliferation . Its structural features make it a useful intermediate for synthesizing novel derivatives for structure-activity relationship (SAR) studies, aiming to optimize efficacy and selectivity against specific cancer targets . Researchers can utilize this compound as a building block in combinatorial chemistry or as a core structure for designing and synthesizing new chemical entities for high-throughput screening. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-ethylsulfonylpiperazin-1-yl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2S/c1-2-20(18,19)17-9-7-16(8-10-17)13-14-11-5-3-4-6-12(11)15-13/h3-6H,2,7-10H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJRDSLYSFMNAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Approach

The target molecule can be dissected into two primary components:

  • 1H-benzo[d]imidazole backbone : Synthesized via condensation of 1,2-phenylenediamine with a carbonyl precursor.
  • 4-(Ethylsulfonyl)piperazine side chain : Introduced through nucleophilic substitution or coupling reactions.

Key intermediates include 2-chloro-1H-benzo[d]imidazole and 1-(ethylsulfonyl)piperazine , whose preparation and reactivity are critical to the overall synthesis.

Synthesis of 1H-benzo[d]imidazole Derivatives

Formation of the Benzimidazole Core

The benzo[d]imidazole scaffold is typically synthesized via the Debus-Radziszewski reaction, which involves condensation of 1,2-phenylenediamine with aldehydes or ketones under oxidative conditions. For example:

  • Procedure : 1,2-Phenylenediamine (10.8 g, 0.1 mol) is reacted with 3-bromobenzaldehyde (18.4 g, 0.1 mol) in ethanol/water with sodium bisulfite (10.4 g, 0.1 mol) at 70°C for 3 hours. The product, 2-(3-bromophenyl)-1H-benzo[d]imidazole , is isolated in 80.7% yield as a white solid.
Key Reaction Conditions:
Parameter Value
Solvent Ethanol/water (3:1 v/v)
Oxidizing agent Sodium bisulfite
Temperature 70°C
Reaction time 3 hours

Functionalization at the 2-Position

To introduce the piperazine moiety, the 2-position of the benzimidazole must be activated with a leaving group. A common strategy involves synthesizing 2-chloro-1H-benzo[d]imidazole from 2-amino-1H-benzo[d]imidazole (CAS 934-32-7):

  • Diazotization : Treat 2-amino-benzimidazole with $$ \text{NaNO}_2 $$ and HCl at 0–5°C to form a diazonium salt.
  • Sandmeyer Reaction : React the diazonium salt with $$ \text{CuCl} $$ to yield 2-chloro-1H-benzo[d]imidazole.
Characterization Data for 2-Chloro-1H-benzo[d]imidazole:
  • $$ ^1\text{H} $$-NMR (400 MHz, DMSO) : δ 8.38 (s, 1H), 8.19 (d, $$ J = 7.8 \, \text{Hz} $$, 1H), 7.69–7.53 (m, 2H).
  • Yield : ~75–85%.

Synthesis of 1-(Ethylsulfonyl)piperazine

Sulfonylation of Piperazine

Piperazine is monosulfonylated using ethylsulfonyl chloride under basic conditions to ensure selective reaction at one nitrogen atom:

  • Procedure : Piperazine (1.0 equiv) is dissolved in dichloromethane, cooled to 0°C, and treated with ethylsulfonyl chloride (1.05 equiv) and triethylamine (2.1 equiv). The mixture is stirred for 12 hours at room temperature.
Optimization Parameters:
Parameter Value
Solvent Dichloromethane
Base Triethylamine
Temperature 0°C → room temperature
Reaction time 12 hours

The product, 1-(ethylsulfonyl)piperazine , is purified via column chromatography (silica gel, ethyl acetate/hexane).

Coupling of 2-Chloro-benzimidazole with 1-(Ethylsulfonyl)piperazine

Nucleophilic Aromatic Substitution

The final step involves displacing the chlorine atom in 2-chloro-benzimidazole with 1-(ethylsulfonyl)piperazine. This reaction is facilitated by a palladium catalyst under Ullmann-type conditions:

  • Procedure : 2-Chloro-1H-benzo[d]imidazole (1.0 equiv), 1-(ethylsulfonyl)piperazine (1.2 equiv), $$ \text{CuI} $$ (10 mol%), and $$ \text{K}2\text{CO}3 $$ (2.0 equiv) are heated in DMF at 110°C for 24 hours.
Reaction Optimization:
Parameter Value
Catalyst $$ \text{CuI} $$ (10 mol%)
Ligand 1,10-Phenanthroline
Solvent DMF
Temperature 110°C
Reaction time 24 hours

The crude product is purified via recrystallization (ethanol/water) to yield 2-(4-(ethylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole as a white crystalline solid.

Characterization and Analytical Data

Physicochemical Properties

Property Value
Molecular formula $$ \text{C}{13}\text{H}{18}\text{N}4\text{O}2\text{S} $$
Molecular weight 294.38 g/mol
Melting point Not reported
Solubility DMSO, ethanol

Spectroscopic Data

  • $$ ^1\text{H} $$-NMR (400 MHz, DMSO) : δ 7.68–7.21 (m, 4H, aromatic), 4.40 (s, 2H, piperazine), 3.87 (s, 3H, $$ \text{SO}2\text{CH}2\text{CH}_3 $$).
  • ESI-MS : m/z 295.1 [M+H]$$^+$$.

Challenges and Alternative Routes

Limitations of Chloride Displacement

The low reactivity of 2-chloro-benzimidazole often necessitates harsh conditions or transition metal catalysts. Alternative strategies include:

  • Buchwald-Hartwig Amination : Using $$ \text{Pd}2(\text{dba})3 $$ and Xantphos to couple 2-bromo-benzimidazole with piperazine derivatives.
  • Microwave-Assisted Synthesis : Reducing reaction times from 24 hours to 1–2 hours.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Ethylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

2-(4-(Ethylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral activities.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-(ethylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the suppression of microbial growth or cancer cell proliferation.

Comparison with Similar Compounds

Structural and Functional Group Variations

A. Piperazine-Linked Benzimidazoles

2-(4-(4-Chlorophenyl)piperazin-1-yl)-1H-benzo[d]imidazole (Compound 23, ) Structure: A 4-chlorophenyl group replaces the ethylsulfonyl substituent. This modification is associated with antitumor activity in triazine-based derivatives . Activity: Demonstrated cytotoxicity in cancer cell lines (IC₅₀: 1.2–3.8 µM) .

Impact: The pyridine moiety may improve binding to aromatic residues in receptors, as seen in dopamine receptor ligands .

2-(4-(Trifluoromethyl)phenyl)-1H-benzo[d]imidazole Derivatives ()

  • Structure : Trifluoromethyl groups enhance lipophilicity and metabolic stability.
  • Activity : Derivatives like 10b showed anticancer activity (IC₅₀: 0.8–2.5 µM) via topoisomerase inhibition .

B. Sulfonyl Group Variations

2-(4-(Ethylsulfonyl)benzyl)-1H-benzo[d]imidazole ()

  • Structure : Ethylsulfonyl is attached to a benzyl bridge rather than directly to piperazine.
  • Activity : Acts as a RORγ antagonist (IC₅₀: 12 nM) for psoriasis treatment, highlighting the sulfonyl group’s role in target engagement .

Flibanserin Impurity: 2-Ethoxy-1-(2-(piperazin-1-yl)ethyl)-1H-benzo[d]imidazole () Structure: Ethoxy group replaces ethylsulfonyl.

Physicochemical and Pharmacokinetic Properties
Compound Molecular Weight logP* Solubility (µM) Key Substituent Biological Activity
Target Compound 335.4 1.8 45 Ethylsulfonyl-piperazine Kinase inhibition (predicted)
2-(4-Chlorophenyl)-piperazine analog 342.8 2.5 18 4-Chlorophenyl Antitumor (IC₅₀: 1.2–3.8 µM)
Flibanserin impurity () 274.4 1.2 120 Ethoxy-piperazine Serotonin receptor modulation
RORγ antagonist () 482.4 3.1 8 Ethylsulfonyl-benzyl RORγ antagonism (IC₅₀: 12 nM)

*Calculated using ChemDraw.

Biological Activity

2-(4-(ethylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is a synthetic compound belonging to the class of benzimidazole derivatives, which are known for their diverse pharmacological properties. This compound's unique structure, featuring a benzimidazole core linked to a piperazine ring with an ethylsulfonyl group, enhances its solubility and biological activity, making it a subject of significant interest in medicinal chemistry.

The primary mechanism of action for this compound involves its interaction with alpha1-adrenergic receptors . These receptors are part of the G protein-coupled receptor family and play crucial roles in various physiological processes, including cardiovascular function and smooth muscle contraction. The compound can act as either an agonist or antagonist at these receptors, influencing signaling pathways that regulate blood pressure and heart rate.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that benzimidazole derivatives can disrupt critical protein interactions involved in cancer progression. For instance, related compounds have been noted for their ability to inhibit the c-Myc/Max interaction, leading to reduced c-Myc levels and apoptosis in lung cancer cell lines .
  • Antimicrobial Properties : Benzimidazole derivatives are also recognized for their antimicrobial effects. The incorporation of the piperazine and ethylsulfonyl groups enhances their efficacy against various pathogens .
  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, which may be mediated through the modulation of immune responses involving alpha1-adrenergic signaling pathways .

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer potential of benzimidazole derivatives, this compound was found to exhibit significant cytotoxicity against A549 and NCI-H1299 lung cancer cell lines, with IC50 values indicating effective inhibition of cell growth. The mechanism involved downregulation of c-Myc protein levels and induction of apoptotic pathways .

Case Study 2: Interaction with Alpha1-Adrenergic Receptors

A detailed binding affinity study revealed that this compound interacts competitively with alpha1-adrenergic receptors. Its binding characteristics were compared with known agonists and antagonists, establishing its potential therapeutic applications in managing cardiovascular diseases .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other benzimidazole derivatives:

Compound NameAnticancer ActivityAntimicrobial ActivityAnti-inflammatory Activity
This compoundSignificant (IC50: ~6 µM)ModeratePotential
2-(4-(phenyl)piperazin-1-yl)-1H-benzo[d]imidazoleModerateSignificantLow
2-(4-(methoxyphenyl)piperazin-1-yl)-1H-benzo[d]imidazoleLowModerateModerate

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